molecular formula C9H6BrFO B13674790 3-(Bromomethyl)-5-fluorobenzofuran

3-(Bromomethyl)-5-fluorobenzofuran

Cat. No.: B13674790
M. Wt: 229.05 g/mol
InChI Key: AKTCYWXEIHDNNQ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-fluorobenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of bromomethyl and fluorine substituents on the benzofuran ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-fluorobenzofuran typically involves multi-step reactions. One common method includes the bromination of a precursor compound, such as 5-fluorobenzofuran, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-fluorobenzofuran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Bromomethyl)-5-fluorobenzofuran has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological targets.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-fluorobenzofuran involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, reacting with nucleophiles such as thiol or amino groups in proteins and enzymes. This covalent modification can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-5-fluorobenzofuran is unique due to the presence of both bromomethyl and fluorine substituents, which enhance its reactivity and versatility in chemical synthesis and biological applications. The combination of these substituents allows for a wide range of chemical modifications and potential therapeutic uses .

Properties

Molecular Formula

C9H6BrFO

Molecular Weight

229.05 g/mol

IUPAC Name

3-(bromomethyl)-5-fluoro-1-benzofuran

InChI

InChI=1S/C9H6BrFO/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2

InChI Key

AKTCYWXEIHDNNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CO2)CBr

Origin of Product

United States

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